molecular formula C11H10BrN B1444685 [1-(4-Bromophenyl)cyclopropyl]acetonitrile CAS No. 1282659-26-0

[1-(4-Bromophenyl)cyclopropyl]acetonitrile

Cat. No. B1444685
M. Wt: 236.11 g/mol
InChI Key: IMADLHUKQWHMCH-UHFFFAOYSA-N
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Patent
US08664220B2

Procedure details

[1-(4-Bromo-phenyl)-cyclopropyl]-acetonitrile (7.56 g, 32.2 mmol) and KOH (7.56 g, 128.7 mmol) were dissolved in EtOH (54 mL) and H2O (6.75 mL) then the reaction was heated to 110° C. for 16 hours. The reaction was cooled then submitted to acidic aqueous workup to obtain the title compound which was used in the next step without further purification.
Quantity
7.56 g
Type
reactant
Reaction Step One
Name
Quantity
7.56 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Name
Quantity
6.75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH2:11][C:12]#N)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[OH-:14].[K+].[OH2:16]>CCO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH2:11][C:12]([OH:16])=[O:14])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.56 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CC1)CC#N
Name
Quantity
7.56 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
54 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
6.75 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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